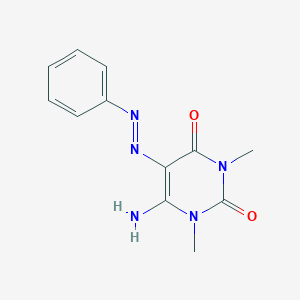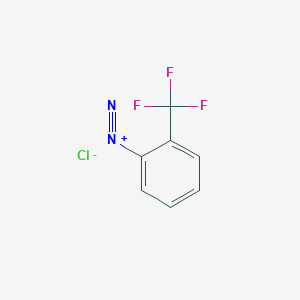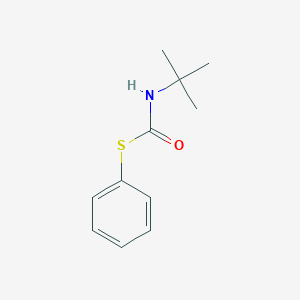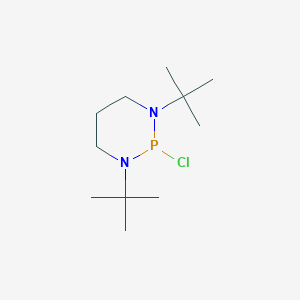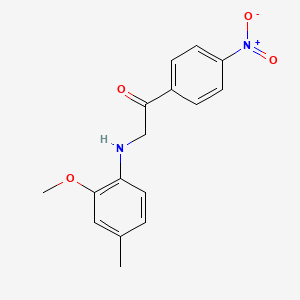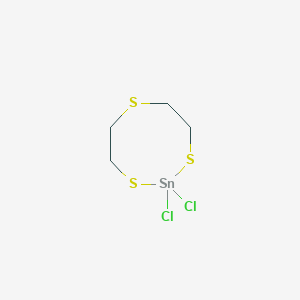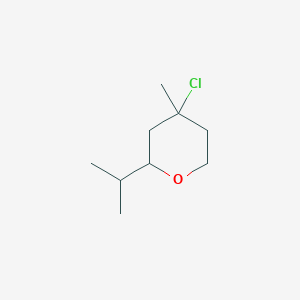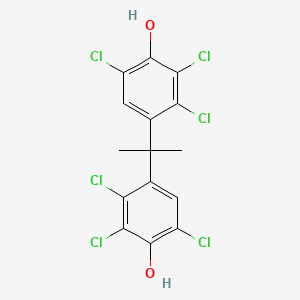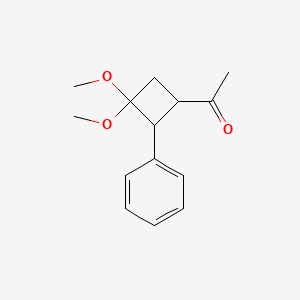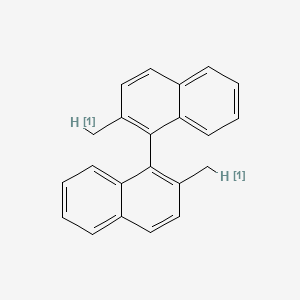
1,1'-Binaphthalene, 2,2'-di(methyl-d)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 2,2’-di(methyl-d)- is a chemical compound with the molecular formula C22H16D2 and a molecular weight of 284.3906 . This compound is part of the binaphthalene family, characterized by two naphthalene units connected at the 1 and 1’ positions. The presence of deuterium atoms (D) in place of hydrogen atoms (H) at the 2 and 2’ positions makes this compound unique.
Métodos De Preparación
The synthesis of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves several steps. One common method includes the coupling of two naphthalene units through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’-Binaphthalene, 2,2’-di(methyl-d)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 2,2’-di(methyl-d)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating enantioselective transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Mecanismo De Acción
The mechanism of action of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The pathways involved include the formation of metal-ligand complexes, which facilitate the desired transformations with high enantioselectivity .
Comparación Con Compuestos Similares
1,1’-Binaphthalene, 2,2’-di(methyl-d)- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound lacks deuterium atoms and has a slightly different molecular weight (282.3783) and properties.
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate: This compound is used as a chiral ligand in various catalytic reactions and has different applications in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene:
Propiedades
Número CAS |
52889-79-9 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(protiomethyl)-1-[2-(protiomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3/i1H,2H |
Clave InChI |
KDHFKMDVFWYSPT-JCIKQZAVSA-N |
SMILES isomérico |
[1H]CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C[1H] |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
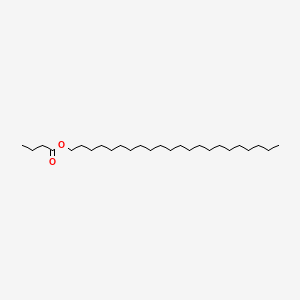
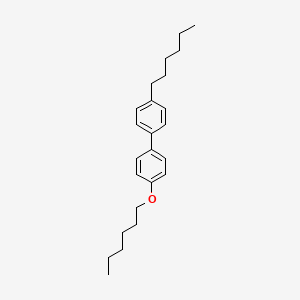
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
